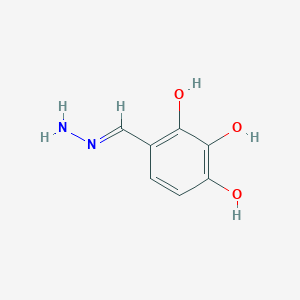
4-(Hydrazonomethyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a hydrazonomethyl group attached to a benzene ring substituted with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazonomethyl)benzene-1,2,3-triol typically involves the reaction of benzaldehyde derivatives with hydrazine or its derivatives. One common method includes the condensation reaction between 2,3,4-trihydroxybenzaldehyde and hydrazine hydrate under controlled conditions . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazonomethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of alkylated or acylated products.
Scientific Research Applications
4-(Hydrazonomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of 4-(Hydrazonomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may influence enzymatic activities and cellular processes. Additionally, the hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrogallol (Benzene-1,2,3-triol): Similar to 4-(Hydrazonomethyl)benzene-1,2,3-triol but lacks the hydrazonomethyl group.
Gallic Acid: Contains three hydroxyl groups on a benzene ring but has a carboxyl group instead of a hydrazonomethyl group.
Catechol (Benzene-1,2-diol): Contains two hydroxyl groups on a benzene ring.
Uniqueness
This compound is unique due to the presence of the hydrazonomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This structural feature allows for specific interactions with biological targets and the formation of unique derivatives with diverse applications.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-[(E)-hydrazinylidenemethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2/b9-3+ |
InChI Key |
VJJXVIBSJRUQQX-YCRREMRBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N/N)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1C=NN)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















